molecular formula C15H7BrCl3NO3S B7440407 5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate

5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate

Cat. No.: B7440407
M. Wt: 467.5 g/mol
InChI Key: ZZFCDWISHUTGAU-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-chloroquinolin-8-yl boronic acid with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted quinoline derivatives.

Scientific Research Applications

5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is unique due to its combined structure of quinoline and sulfonate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrCl3NO3S/c16-9-6-11(18)12(19)7-14(9)24(21,22)23-13-4-3-10(17)8-2-1-5-20-15(8)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFCDWISHUTGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrCl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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